



# Application Notes and Protocols for FT001 Administration

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

FT001 is an investigational gene therapy product designed for the treatment of Leber Congenital Amaurosis-2 (LCA-2), a rare inherited retinal disease caused by mutations in the RPE65 gene.[1][2] FT001 utilizes a recombinant adeno-associated virus vector (rAAV2) to deliver a functional copy of the human RPE65 gene to retinal cells.[3][4] The goal of this therapy is to restore the normal function of the RPE65 protein, thereby improving visual function in patients with LCA-2.[1][2] FT001 is administered as a one-time dose via subretinal injection.[1][2]

These application notes provide a detailed protocol for the surgical administration of **FT001**, based on findings from clinical trials and standard ophthalmological surgical procedures for gene therapy delivery.

## **Quantitative Data Summary**

The following table summarizes the dosage levels of **FT001** evaluated in the Phase 1/2 clinical trial.[3][4]



| Dosage Group | Dosage (vector genomes/eye)   |
|--------------|-------------------------------|
| Low Dose     | 1.5 x 10 <sup>10</sup> vg/eye |
| Medium Dose  | 7.5 x 10 <sup>10</sup> vg/eye |
| High Dose    | 15 x 10 <sup>10</sup> vg/eye  |

# **Surgical Protocol for FT001 Administration**

The administration of **FT001** is a sterile surgical procedure performed by a qualified vitreoretinal surgeon in an operating room. The protocol involves a standard pars plana vitrectomy (PPV) followed by the subretinal injection of **FT001**.

## **Pre-operative Preparations**

- Patient Evaluation: A comprehensive ophthalmic examination is required to confirm the
  diagnosis of LCA-2 with confirmed biallelic RPE65 mutations and to assess the patient's
  retinal structure and function. This includes, but is not limited to, visual acuity testing, fundus
  photography, optical coherence tomography (OCT), and full-field stimulus testing (FST).
- Informed Consent: The patient and/or their legal guardians must be fully informed about the potential risks and benefits of the procedure and provide written informed consent.
- Anesthesia: The procedure is typically performed under general anesthesia, especially for pediatric patients, to ensure patient comfort and minimize movement during the delicate surgical maneuvers.[5]
- Prophylactic Corticosteroids: A course of prophylactic corticosteroids may be administered before and after the surgery to manage potential immune responses to the vector.[5]
- Preparation of FT001: The FT001 vector should be thawed and prepared according to the
  manufacturer's instructions immediately prior to the surgical procedure. The final product is a
  suspension for subretinal injection.

# Surgical Procedure: Pars Plana Vitrectomy and Subretinal Injection

## Methodological & Application





- Surgical Field Preparation: The surgical eye is prepped and draped in a standard sterile fashion for ophthalmic surgery.
- Pars Plana Vitrectomy (PPV): A standard three-port pars plana vitrectomy is performed using a 23-gauge or 25-gauge system.[3] This involves the creation of three small incisions in the pars plana to allow for the insertion of surgical instruments.
- Posterior Vitreous Detachment (PVD): If not already present, a PVD is induced to create a space between the vitreous gel and the retina.[6] Triamcinolone acetonide may be used to improve visualization of the vitreous.[6]
- Vitrectomy: A core vitrectomy is performed to remove the central vitreous humor, providing clear access to the retina.
- Selection of Injection Site: The injection site is carefully chosen, typically along the superior vascular arcade, at least 2 mm away from the foveal center, avoiding areas of significant retinal atrophy.[3]
- Subretinal Bleb Formation:
  - A specialized subretinal injection cannula (e.g., 41-gauge) is used for the injection.[3]
  - The cannula is carefully inserted through the retina into the subretinal space.
  - A small amount of balanced salt solution (BSS) may be injected first to create a small "prebleb," confirming the correct location and gently separating the neurosensory retina from the retinal pigment epithelium (RPE).[3]

#### • FT001 Injection:

- The syringe containing the prepared **FT001** solution is attached to the subretinal cannula.
- The FT001 solution is slowly and carefully injected into the subretinal space, expanding the bleb. The total volume injected is typically around 0.3 mL.[5] The goal is to create a stable bleb containing the gene therapy product in direct contact with the target retinal cells.



- Fluid-Air Exchange: Following the injection, a fluid-air exchange is performed to remove the remaining BSS from the vitreous cavity and to help flatten the retina.[3] This also helps to minimize any potential reflux of the vector into the vitreous.
- Closure: The sclerotomies (incisions) are closed.

### **Post-operative Care**

- Monitoring: The patient should be monitored closely for any signs of complications, such as inflammation, infection, or increased intraocular pressure.
- Corticosteroid Taper: The prophylactic corticosteroid regimen is typically tapered over several weeks following the surgery.[5]
- Follow-up Examinations: Regular follow-up examinations are crucial to assess the safety and efficacy of the treatment. These will include visual function tests and retinal imaging.
- Activity Restrictions: Patients may be advised to limit strenuous physical activity for a period after the surgery.

## **Experimental Workflow Diagram**



Click to download full resolution via product page

Caption: Surgical workflow for **FT001** administration.

# **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Mechanism of action of FT001 gene therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. modernretina.com [modernretina.com]
- 2. Tissue Plasminogen Activator | Pars plana vitrectomy followed by subretinal or intravitreal
  injection with Conbercept and tissue plasminogen activator for clearance of submacular
  hemorrhage secondary to idiopathic polypoidal choroidal vasculopathy |
  springermedicine.com [springermedicine.com]
- 3. Surgical Techniques for Retinal Gene Therapy Delivery | Retinal Physician [retinalphysician.com]
- 4. ophthalmology360.com [ophthalmology360.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Surgical Approaches to Retinal Gene Therapy: 2025 Update PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for FT001 Administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369292#surgical-procedure-for-ft001-administration]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com